molecular formula C12H20N4 B8787305 1[2-(3-Pyridylmethylamino)ethyl]piperazine CAS No. 6957-13-7

1[2-(3-Pyridylmethylamino)ethyl]piperazine

Cat. No.: B8787305
CAS No.: 6957-13-7
M. Wt: 220.31 g/mol
InChI Key: UJUAARGDLUVXPB-UHFFFAOYSA-N
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Description

2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine is a chemical compound that features a piperazine ring and a pyridine ring connected via an ethanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1[2-(3-Pyridylmethylamino)ethyl]piperazine typically involves the reaction of piperazine with 3-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1[2-(3-Pyridylmethylamino)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. The pyridine ring can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridyl)piperazine: Similar structure but lacks the ethanamine linker.

    4-Methyl-1-piperazinyl-3-pyridinylmethanamine: Contains a methyl group on the piperazine ring.

Uniqueness

2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine is unique due to its specific combination of a piperazine ring, a pyridine ring, and an ethanamine linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

6957-13-7

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-piperazin-1-yl-N-(pyridin-3-ylmethyl)ethanamine

InChI

InChI=1S/C12H20N4/c1-2-12(10-14-3-1)11-15-6-9-16-7-4-13-5-8-16/h1-3,10,13,15H,4-9,11H2

InChI Key

UJUAARGDLUVXPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCC2=CN=CC=C2

Origin of Product

United States

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